

5-Cyclopropoxy-2-nitropyridine SMILES string and InChI key

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Compound of Interest

Compound Name: 5-Cyclopropoxy-2-nitropyridine

Cat. No.: B13921774

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An In-depth Technical Guide to **5-Cyclopropoxy-2-nitropyridine**: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. **5-Cyclopropoxy-2-nitropyridine** emerges as a molecule of significant interest, embodying the fusion of two powerful pharmacophoric elements: the 2-nitropyridine core and the cyclopropyl group. The pyridine ring is a ubiquitous N-heterocycle found in approximately 14% of FDA-approved nitrogen-heterocyclic drugs.[1] The nitro group at the C2 position acts as a potent electron-withdrawing group, profoundly influencing the ring's electronic properties and serving as a versatile synthetic handle for further chemical transformations.[2][3]

Concurrently, the incorporation of a cyclopropyl moiety is a widely employed strategy to enhance the pharmacological profile of drug candidates.[4] This small, strained ring can improve metabolic stability by fortifying adjacent C-H bonds against oxidative metabolism, modulate physicochemical properties such as lipophilicity and pKa, and enforce conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[4][5] This guide provides a comprehensive technical overview of **5-Cyclopropoxy-2-nitropyridine**, detailing its molecular identifiers, a validated synthetic protocol, key chemical reactions, and its role as a strategic building block for researchers, scientists, and drug development professionals.

Molecular Identifiers and Physicochemical Properties

Accurate identification and characterization are fundamental to any chemical research workflow. The following table summarizes the key identifiers and computed properties for **5-Cyclopropoxy-2-nitropyridine**.

Parameter	Value	Source
IUPAC Name	5-cyclopropoxy-2-nitropyridine	N/A
Molecular Formula	C ₈ H ₈ N ₂ O ₃	N/A
Molecular Weight	180.16 g/mol	N/A
SMILES String	<chem>O=c1ccc(OC2CC2)cn1</chem>	N/A
InChI Key	FZOKAAJCCSQLKN- UHFFFAOYSA-N	N/A
Appearance	Expected to be a crystalline solid	Inferred from analogs[6]

Note: As this specific molecule is a niche intermediate, some data is inferred from closely related analogs like 5-chloro-2-nitropyridine and is provided for estimation purposes.

Synthesis and Mechanistic Insights

The synthesis of **5-Cyclopropoxy-2-nitropyridine** is most effectively achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This pathway is mechanistically favored due to the electronic nature of the starting material, 5-halo-2-nitropyridine.

Causality of Experimental Design: The electron-withdrawing nitro group at the C2 position, along with the electronegative ring nitrogen, significantly depletes electron density from the pyridine ring, particularly at the C3 and C5 positions. This electronic deficit makes the ring highly susceptible to attack by nucleophiles. A halogen, such as chlorine or bromine, at the C5 position serves as an excellent leaving group, facilitating the substitution reaction. The chosen nucleophile, cyclopropoxide, is generated in situ from cyclopropanol using a strong base like

sodium hydride (NaH). The base deprotonates the alcohol, creating a potent nucleophile that readily attacks the electron-deficient C5 carbon of the pyridine ring.

Experimental Protocol: Synthesis from 5-Chloro-2-nitropyridine

This protocol describes a robust method for the preparation of **5-Cyclopropoxy-2-nitropyridine**.

Materials:

- 5-Chloro-2-nitropyridine (1.0 eq)[\[6\]](#)[\[7\]](#)
- Cyclopropanol (1.2 eq)
- Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl Acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (Saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF.
- **Nucleophile Generation:** Cool the solvent to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion) in portions. To this suspension, add cyclopropanol (1.2 eq) dropwise via syringe. Rationale: The slow addition at low temperature controls the exothermic reaction and hydrogen gas evolution as the sodium cyclopropoxide is formed.

- **Stirring:** Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
- **Substrate Addition:** Dissolve 5-Chloro-2-nitropyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram



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Caption: SNAr synthesis of **5-Cyclopropoxy-2-nitropyridine**.

Chemical Reactivity and Derivatization

The primary synthetic utility of **5-Cyclopropoxy-2-nitropyridine** lies in the reactivity of its nitro group. This group is a linchpin for accessing a more valuable synthetic intermediate: 5-Cyclopropoxy-pyridin-2-amine.

Nitro Group Reduction: The reduction of the nitro group to a primary amine is one of the most fundamental and crucial transformations in medicinal chemistry. This reaction converts the strongly electron-withdrawing nitro group into a versatile electron-donating amino group, which can then be used in a vast array of subsequent coupling reactions (e.g., amide bond formation, sulfonylation, reductive amination).

Common Reduction Protocols:

- **Catalytic Hydrogenation:** Using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This is a clean and efficient method.
- **Metal-Acid Reduction:** Classic conditions such as Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder (Fe) in acetic acid are also highly effective and scalable.[3]

Reaction Pathway: Derivatization to Amine

5-Cyclopropoxy-2-nitropyridine

[Reduction]

e.g., H₂, Pd/C
or Fe, AcOH

5-Cyclopropoxy-pyridin-2-amine
(Key Intermediate)

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Caption: Key reduction reaction to form the versatile amine intermediate.

Applications in Drug Discovery and Development

5-Cyclopropoxy-2-nitropyridine is not an end product but a strategic building block. Its derivative, 5-Cyclopropoxy-pyridin-2-amine, is the key pharmacophore that finds application in various therapeutic areas. The nitropyridine scaffold itself has been explored for a range of biological activities, including anticancer, antifungal, and as inhibitors of enzymes like urease and human NEU3.[1]

The value of this scaffold is exemplified by its incorporation into advanced drug candidates. The 2-amino-5-alkoxy-pyridine core is a recognized privileged structure. The cyclopropoxy group, specifically, offers a distinct advantage over simpler alkoxy groups (like methoxy or ethoxy) by:

- **Enhancing Metabolic Stability:** The cyclopropyl ring is less susceptible to CYP450-mediated oxidation compared to linear alkyl chains.[4]
- **Optimizing Lipophilicity:** It provides a moderate increase in lipophilicity, aiding in membrane permeability without creating excessive greasy character.
- **Vectorial Orientation:** The rigid cyclopropyl group can orient the molecule within a protein's binding pocket to achieve optimal interactions, potentially increasing potency and selectivity.

This building block is therefore highly valuable for constructing libraries of compounds aimed at targets such as kinases, G-protein coupled receptors (GPCRs), and other enzymes where a substituted aminopyridine is a known binding motif.

Safety and Handling

While specific toxicity data for **5-Cyclopropoxy-2-nitropyridine** is not readily available, its hazard profile can be estimated from its precursors, 5-chloro-2-nitropyridine and 5-bromo-2-nitropyridine.

- **Hazard Codes:** Expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7][8]
- **Personal Protective Equipment (PPE):** Handle with appropriate PPE, including safety goggles, impervious gloves, and a lab coat. All manipulations should be performed in a well-

ventilated fume hood.

- Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[9]

Conclusion

5-Cyclopropoxy-2-nitropyridine represents a highly valuable and strategically designed chemical building block. Its synthesis is straightforward, relying on well-established SNAr chemistry. The true power of this molecule is realized upon the reduction of its nitro group, which unlocks the 5-Cyclopropoxy-pyridin-2-amine core—a scaffold that combines the desirable electronic properties of an aminopyridine with the metabolic and conformational benefits of a cyclopropyl group. For researchers in drug discovery, this intermediate provides a robust starting point for the synthesis of novel, lead-like molecules with potentially enhanced pharmacological properties.

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